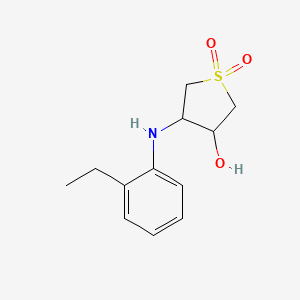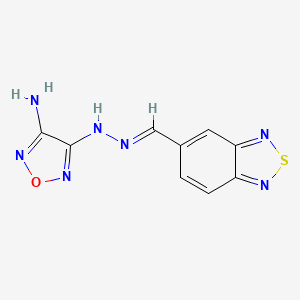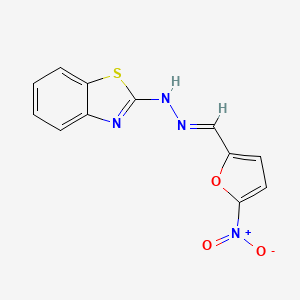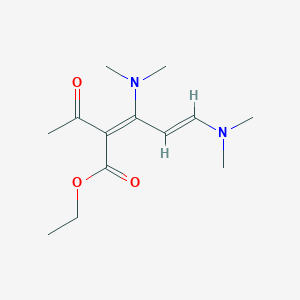![molecular formula C16H15ClN2OS B3872854 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide](/img/structure/B3872854.png)
2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfanylphenyl group, and an acetamide moiety
Métodos De Preparación
The synthesis of 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 4-chlorophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride.
Condensation reaction: The intermediate is then reacted with 4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product through a condensation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide include:
2-(4-chlorophenyl)acetamide: This compound shares the chlorophenylacetamide moiety but lacks the methylsulfanylphenyl group.
4-chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but differs in its amine functionality.
(2-chlorophenyl)(4-chlorophenyl)methanone: This compound contains both chlorophenyl groups but differs in its ketone functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-21-15-8-4-13(5-9-15)11-18-19-16(20)10-12-2-6-14(17)7-3-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTRFKCDFVSYFY-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B3872772.png)
![4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872775.png)

![N-[3-(anilinocarbonyl)-4-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3872789.png)
![2-[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B3872794.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3872802.png)

![2-hydroxy-5-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide](/img/structure/B3872817.png)

![2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B3872837.png)
![3'-{1-[3-(dimethylamino)propyl]-1H-pyrazol-3-yl}-2-biphenylcarbonitrile](/img/structure/B3872842.png)
![2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B3872850.png)

![5-[(2-phenoxypropanoyl)amino]isophthalamide](/img/structure/B3872870.png)
